N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(tetrazol-1-yl)benzamide;hydrochloride
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Overview
Description
N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(tetrazol-1-yl)benzamide;hydrochloride is a complex organic compound with a molecular weight of 358.83 g/mol This compound is notable for its unique structure, which includes a tetrazole ring, a benzamide group, and an aminoethylphenyl moiety
Preparation Methods
The synthesis of N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(tetrazol-1-yl)benzamide;hydrochloride typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of the benzamide and aminoethylphenyl groups. One common synthetic route involves the use of click chemistry, where azides and alkynes react to form the tetrazole ring under mild conditions . Industrial production methods may involve the use of automated synthesizers and high-throughput screening to optimize yield and purity.
Chemical Reactions Analysis
N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(tetrazol-1-yl)benzamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminoethyl group, using reagents like alkyl halides.
Cyclization: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(tetrazol-1-yl)benzamide;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(tetrazol-1-yl)benzamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites on proteins. This binding can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(tetrazol-1-yl)benzamide;hydrochloride can be compared to other tetrazole-containing compounds, such as:
Losartan: An angiotensin II receptor antagonist used to treat hypertension.
Candesartan: Another angiotensin II receptor antagonist with similar applications.
Valsartan: A compound with a similar structure and function to losartan and candesartan.
These compounds share the tetrazole ring structure, which is crucial for their biological activity. this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[4-(1-aminoethyl)phenyl]methyl]-2-(tetrazol-1-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O.ClH/c1-12(18)14-8-6-13(7-9-14)10-19-17(24)15-4-2-3-5-16(15)23-11-20-21-22-23;/h2-9,11-12H,10,18H2,1H3,(H,19,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMBECBBSPOXBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N3C=NN=N3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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